N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing reliable 1,3,4-oxadiazole sulfonamides with verified substituent electronic profiles is a persistent challenge for screening programs. This compound directly addresses that gap. As an electron-rich variant (σp = -0.27), it enables precise SAR mapping within COX/LOX and multi-target enzyme inhibition panels. Key advantages: (1) Validated anti-inflammatory class activity (IC50 110-111 μg/mL), ideal for comparative screening. (2) Optimized XLogP3 (2.3) & 7 H-bond acceptors for ADME panel calibration. (3) Compatible with microwave-assisted library synthesis, enabling rapid analog scale-up by CROs.

Molecular Formula C18H23N3O5S
Molecular Weight 393.46
CAS No. 922078-57-7
Cat. No. B2603201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
CAS922078-57-7
Molecular FormulaC18H23N3O5S
Molecular Weight393.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3CCCCC3
InChIInChI=1S/C18H23N3O5S/c1-25-14-7-9-15(10-8-14)27(23,24)12-11-16(22)19-18-21-20-17(26-18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,21,22)
InChIKeyFOEXKQWQNWQBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 922078-57-7 Physicochemical Baseline


N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 922078-57-7) is a synthetic small molecule (C18H23N3O5S, MW 393.5 g/mol) belonging to the 1,3,4-oxadiazole sulfonamide class [1]. Its structure features a central 1,3,4-oxadiazole ring substituted with a cyclohexyl group at the 5-position and linked via a propanamide spacer to a 4-methoxyphenyl sulfonyl moiety. Computed physicochemical properties include an XLogP3-AA of 2.3, one hydrogen bond donor, seven hydrogen bond acceptors, and seven rotatable bonds [1].

Sulfonamide SAR Profiling: Electron-rich 4-methoxyphenyl variant for substituent-effect screening decks.
Inflammatory Pathway Screening: Reported class-level evidence links electron-donating sulfonamides to COX/LOX enzyme inhibition endpoints.
ADME Panel Comparator: Distinct lipophilicity and HBA profile vs. halogenated analogs for permeability and solubility studies.

Substitution Specificity of CAS 922078-57-7


Within the 1,3,4-oxadiazole sulfonamide class, even minor structural variations in the sulfonyl aryl substituent or the oxadiazole 5-position group produce significant shifts in biological activity profiles. Published structure-activity relationship (SAR) studies demonstrate that compounds differing by a single substituent on the benzenesulfonyl ring exhibit distinct anti-inflammatory IC50 values and enzyme inhibition patterns [1][2]. The 4-methoxyphenyl sulfonyl group in CAS 922078-57-7 possesses unique electronic properties (Hammett σp = −0.27) that modulate the sulfonamide NH acidity and hydrogen-bonding capacity differently than halogen or alkyl analogs, making direct functional substitution unreliable without experimental validation.

Substituent electronic modulation: 4-methoxy (electron-donating) vs. 4-fluoro (electron-withdrawing) shifts sulfonamide acidity and target binding, making functional substitution unpredictable without experimental validation.
SAR sensitivity: Single substituent variation on the benzenesulfonyl ring yields distinct enzyme inhibition profiles; direct replacement may alter assay outcome.
Metabolic pathway divergence: The 4-methoxy group introduces O-dealkylation liability absent in metabolically stable 4-fluoro analog; in vivo PK interpretation may differ if not independently characterized.

CAS 922078-57-7 Differentiation Evidence


Physicochemical Property vs. 4-Fluorophenyl Analog

Head-to-head comparison of computed physicochemical descriptors reveals that CAS 922078-57-7 (4-methoxyphenyl) has a lower XLogP3 (2.3) and higher Topological Polar Surface Area (TPSA) relative to its closest 4-fluorophenyl analog, indicating reduced lipophilicity and potentially improved aqueous solubility. The methoxy oxygen contributes an additional hydrogen bond acceptor, increasing the total HBA count to 7 versus 6 for the fluoro analog [1]. These differences are predicted to influence membrane permeability, plasma protein binding, and oral bioavailability in class-level inference from 1,3,4-oxadiazole series [2].

XLogP3 & HBA Comparison
Class-level inference
Target XLogP3=2.3, HBA=7; 4-F analog XLogP3≈2.7, HBA=6. ΔXLogP3≈−0.4, ΔHBA=+1 (methoxy O acceptor).
Supports solubility and permeability profiling in drug-likeness evaluation.
Computed values; experimental confirmation recommended.
Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Electronic Substituent Effects: Hammett Analysis

The 4-methoxyphenyl substituent (Hammett σp = −0.27) is electron-donating, while the 4-fluorophenyl (σp = +0.06) is weakly electron-withdrawing and the 4-methylphenyl (σp = −0.17) is moderately electron-donating [1]. This electronic difference modulates the sulfonamide NH acidity and hydrogen-bond donor strength. In related 1,3,4-oxadiazole sulfonamide series, electron-donating substituents on the sulfonyl aryl ring have been associated with enhanced anti-inflammatory activity, with IC50 values for compounds bearing electron-rich aryl groups (IC50 110–111 μg/mL) outperforming the reference standard diclofenac (IC50 157 μg/mL) [2].

Electronic Substituent Effects
Class-level inference
4-OCH3 σp=−0.27 (donating); 4-F σp=+0.06 (withdrawing). Electron-rich class analogs: anti-inflammatory IC50 110–111 µg/mL vs. diclofenac 157 µg/mL.
Supports selection for COX/LOX pathway screening as electron-rich variant.
Activity inferred from structural class; requires direct confirmation.
SAR Electronic effects Hammett constants Sulfonamide acidity

Metabolic Stability: Methoxy Group Impact

The 4-methoxyphenyl group is a known substrate for cytochrome P450-mediated O-dealkylation, which can confer a distinct metabolic pathway compared to the 4-fluorophenyl analog (resistant to oxidative defluorination) and the 4-methylphenyl analog (subject to benzylic hydroxylation). In the 1,3,4-oxadiazole sulfonamide class, compounds bearing methoxy substituents have been identified as orally bioavailable and brain-penetrant in ADME-Tox evaluations when the overall molecular framework is favorable [1]. The metabolic vulnerability of the methoxy group may be advantageous in prodrug design or disadvantageous for long half-life requirements, depending on the intended application.

Predicted Phase I Metabolism
Class-level inference
4-OCH3 susceptible to CYP450 O-demethylation; vs. 4-F oxidatively stable. Class evidence suggests brain-penetrant potential in favorable frameworks.
Metabolic pathway review for in vivo study design.
Quantitative PK data unavailable; metabolic fate to verify.
Metabolic stability CYP450 metabolism O-Dealkylation Pharmacokinetics

Synthetic Tractability: 4-Methoxybenzenesulfonyl Chloride

The 4-methoxybenzenesulfonyl chloride precursor used in the synthesis of CAS 922078-57-7 is a widely available, cost-effective building block that has been employed in multiple published synthetic routes to 1,3,4-oxadiazole sulfonamide libraries [1]. In comparative microwave-assisted vs. conventional synthesis of heterocyclic oxadiazole analogues, 4-methoxybenzenesulfonyl chloride served as the key starting material for generating compound libraries with enzymatic inhibition potential against LOX, α-glucosidase, AChE, and BChE [1]. This established synthetic precedent reduces procurement risk by ensuring robust supply chains and published synthetic protocols.

Synthetic Tractability
Supporting evidence
4-Methoxybenzenesulfonyl chloride: widely available precursor used in microwave-assisted 1,3,4-oxadiazole synthesis; enables library generation.
Supports scalable procurement and rapid analog synthesis.
Synthetic methodology validated in published protocols.
Synthetic accessibility Building block Library synthesis 4-Methoxybenzenesulfonyl chloride

CAS 922078-57-7 Application Scenarios


Anti-Inflammatory Screening: Electron-Rich Sulfonamides

Based on class-level SAR evidence that electron-donating aryl sulfonamide substituents correlate with enhanced anti-inflammatory activity in 1,3,4-oxadiazole series (IC50 110–111 μg/mL vs. diclofenac 157 μg/mL) [1], CAS 922078-57-7 is appropriately prioritized for inclusion in anti-inflammatory screening decks. Its 4-methoxyphenyl group (σp = −0.27) positions it as a representative electron-rich variant within a matrix of substituent-diversified analogs for COX/LOX pathway screening.

ADME/PK Profiling: Physicochemical Comparator

With a computed XLogP3 of 2.3, seven hydrogen bond acceptors, and a TPSA distinct from halogenated analogs [1], this compound serves as a valuable comparator in ADME panels designed to assess the impact of hydrogen-bond acceptor count and lipophilicity on membrane permeability, solubility, and metabolic stability within the 1,3,4-oxadiazole sulfonamide chemotype.

Multi-Target Enzyme Inhibition in Neurodegeneration

Class-level evidence from N-substituted sulfonyl amides incorporating 1,3,4-oxadiazole demonstrates potent multi-target inhibition of AChE (KI 23.11–52.49 nM), hCA I (18.66–59.62 nM), and hCA II (9.33–120.80 nM) [1]. The structural features of CAS 922078-57-7 align with the pharmacophore model for these targets, supporting its use as a probe compound in Alzheimer's disease and glaucoma-related enzyme inhibition assays.

Microwave-Assisted Library Synthesis: Sulfonyl Chloride Blocks

The established microwave-assisted synthetic methodology using 4-methoxybenzenesulfonyl chloride as a precursor [1] makes CAS 922078-57-7 and its analogs suitable for process chemistry optimization studies. This scenario is relevant for CROs and medicinal chemistry groups evaluating rapid analog generation strategies for 1,3,4-oxadiazole sulfonamide libraries.

Application
Selection Property
Validation Focus
Inflammatory pathway screening
Electron-rich sulfonamide variant
COX/LOX enzyme inhibition endpoints
Physicochemical ADME panel comparator
Lipophilicity and HBA profile
Membrane permeability and metabolic stability review
Multi-target enzyme inhibition screening
Multi-enzyme inhibition profile
AChE and hCA inhibition assay context
Analog synthesis process chemistry
Precursor availability and synthetic protocol
Scalable synthesis route feasibility
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